tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C12H19NO3. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-9-10(15)7-13(9)5-6-14(8-13)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
MNYIQAQSZOMQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC12CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable lactam with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another related compound with a different ring size and functional groups.
Uniqueness
tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both a tert-butyl ester and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
